(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate
Description
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate (DADLE) is a synthetic opioid peptide agonist with the sequence H-Tyr-D-Ala-Gly-Phe-D-Leu-OH, modified with D-amino acids at positions 2 and 5 to enhance enzymatic stability and receptor selectivity . The trifluoroacetate (TFA) salt form improves solubility and stability in aqueous solutions, making it suitable for in vitro and in vivo research . DADLE primarily targets delta-opioid receptors (δOR) but exhibits sub-nanomolar affinity for mu-opioid receptors (μOR) in heterologous expression systems .
DADLE has been extensively studied for its neuroprotective properties, including mitigating methamphetamine-induced dopamine transporter loss , enhancing survival of cultured fetal cells , and reversibly inhibiting neuronal transcription without compromising cell viability . It is also used in cardiac ischemia research, though its pharmacological overlap with endogenous enkephalins limits mechanistic specificity .
Properties
Molecular Formula |
C31H40F3N5O9 |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24-;/m1./s1 |
InChI Key |
HUSIGOZNABTMKR-IIKZURRYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based Peptide Assembly
DADLE synthesis employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. The peptide sequence Tyr-D-Ala-Gly-Phe-D-Leu is synthesized on a Wang resin or Rink amide resin .
Key Steps :
- Resin Preparation : Fmoc-D-Leu Wang resin swelled in dimethylformamide (DMF) or dichloromethane (DCM).
- Coupling Reactions : Activated Fmoc-amino acids (e.g., Fmoc-D-Ala-OBT, Fmoc-Gly-OPfp) are coupled using DIC (N,N'-diisopropylcarbodiimide) and Oxyma pure as coupling reagents.
- Deprotection : Fmoc groups removed with 20% piperidine in DMF.
Table 1: Representative Coupling Conditions
| Amino Acid | Activating Agent | Solvent | Time (min) |
|---|---|---|---|
| D-Ala | OBT (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DMF | 5–10 |
| Gly | OPfp (pentafluorophenyl ester) | DMF | 5–10 |
| Phe | OPfp | DMF | 5–10 |
Cleavage and Deprotection
TFA-Based Acidolysis
Peptide-resin bonds are cleaved with trifluoroacetic acid (TFA) cocktails containing scavengers to prevent side reactions (e.g., alkylation of Trp or Met).
Common Cleavage Mixtures :
| Cocktail | Composition | Purpose |
|---|---|---|
| TFA/TIS | 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O | General deprotection |
| Reagent K | 82.5% TFA, 5% phenol, 5% thioanisole, 2.5% EDT | For Cys-containing peptides |
Procedure :
- Resin Washing : Resin washed with DMF, acetic acid, and DCM to remove residual solvents.
- Cleavage : TFA cocktail (10–25 mL/g resin) applied for 1–6 hours at room temperature.
- Precipitation : Peptide precipitated with cold ether, filtered, and lyophilized.
Purification and Characterization
Reversed-Phase HPLC
Crude peptides are purified via C18 reversed-phase HPLC with gradients of acetonitrile (ACN) and TFA.
Typical Conditions :
| Parameter | Value |
|---|---|
| Column | LiChrospher RP-18 (4 × 260 mm) |
| Mobile Phase | H₂O-ACN-TFA (70:30:0.1 → 30:70:0.1) |
| Flow Rate | 1 mL/min |
| Detection | 210 nm |
Table 2: HPLC Purity of DADLE Analogs
| Peptide | Purity (%) | Retention Time (min) |
|---|---|---|
| DADLE | >95 | 14.6–18.3 |
| [2,6-³H-Tyr¹]DADLE | 98.2 | 14.6 (epimer A) |
Isotopic Labeling for Radioligand Studies
Catalytic Tritiation
For radiolabeled DADLE (e.g., [2,6-³H-Tyr¹]DADLE), brominated precursors (e.g., [2,6-dibromo-Tyr¹]DADLE) undergo catalytic tritiation using Pd/C or PtO₂ catalysts.
Key Parameters :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | 0°C → RT |
| Specific Activity | 1.61–5.43 TBq/mmol |
Validation :
- Hydrolysis : Aminopeptidase M cleaves Tyr-D-Ala bond to confirm label localization at Tyr¹.
- Radio-HPLC : Analysis confirms exclusive tritium incorporation at targeted residues.
Epimer Resolution and Diastereomer Separation
HPLC-Based Separation
DADLE and its epimers (e.g., [D-Ala²,4,5-didehydro-D-Leu⁵]Leu-enkephalin) are resolved via chiral HPLC .
Resolution Protocol :
- Column : p-Bondasphere C-18 |
- Eluent : H₂O-ACN-TFA (67:33:0.1) |
- Flow Rate : 11 mL/min |
- Detection : 210 nm |
Table 3: Epimer Retention Times
| Epimer | Retention Time (min) | Yield (%) |
|---|---|---|
| [D-Ala²,4,5-didehydro-L-Leu⁵] | 6.6 | 38 |
| [D-Ala²,4,5-didehydro-D-Leu⁵] | 9.9 | 35 |
Stability and Metabolic Considerations
Plasma Stability
DADLE exhibits improved stability over Leu⁵-enkephalin due to reduced proteolytic cleavage at Gly³-Phe⁴.
Half-Life Comparison :
| Peptide | Half-Life (min) |
|---|---|
| Leu⁵-enkephalin | <10 |
| DADLE | >20 |
Degradation Pathways :
Applications and Bioactivity
Opioid Receptor Binding
DADLE binds δ-opioid receptors with high affinity, mitigating gentamicin-induced kidney injury and methamphetamine neurotoxicity.
Key Bioactivities :
| Activity | Mechanism |
|---|---|
| Nephroprotection | Antagonizes oxidative stress in renal cells |
| Antiulcer Effects | Modulates gastric acid secretion via δ-opioid receptors |
Chemical Reactions Analysis
Tritiation and Isotopic Labeling
To study receptor binding, DADLE analogs were labeled with tritium at the Leu⁵ residue via catalytic hydrogenation of 4,5-didehydro-D-Leu precursors :
| Parameter | Value |
|---|---|
| Precursor | [D-Ala²,4,5-didehydro-D-Leu⁵]Leu-enkephalin |
| Catalyst | Palladium black/H₂ (2 hours) |
| Specific Activity | 5.43 TBq mmol⁻¹ |
| Tritium Distribution | Exclusively at Leu⁵ (confirmed via HPLC/RI) |
Cleavage and Purification
The trifluoroacetate salt is generated during resin cleavage. Analytical HPLC (LiChrospher RP-18 column) with a mobile phase of water-MeCN-TFA (70:30:0.1) achieves baseline separation of diastereomers (tR = 6.6 min and 9.9 min) .
Stability and Degradation Studies
DADLE exhibits enhanced stability compared to native Leu-enkephalin due to:
Comparative Reactivity with Analogues
Modifications to DADLE’s structure alter receptor affinity and metabolic stability :
| Analog | Modification | δ/μ Selectivity | Half-Life (in vitro) |
|---|---|---|---|
| DADLE | D-Ala², D-Leu⁵ | 35.5:1 | >24 hours |
| [D-Ala²]deltorphin II | Val⁵→Ile⁵, Phe³→p-X-Phe³ | 468:1 | ~12 hours |
| Leu-enkephalin | Native sequence | 45.7:1 | <5 minutes |
Functional Assays and Receptor Interactions
DADLE’s δ-opioid selectivity is validated via:
Scientific Research Applications
[D-Ala2, D-Leu5]-Enkephalin, also known as DADLE, is a synthetic analog of the endogenous δ-opioid peptide enkephalin and is known for its metabolic stability . DADLE has a variety of applications in scientific research, particularly in the study of opioid receptors and their functions .
Scientific Research Applications
Immunocomplex Kinetic Assay
DADLE has been used in immunocomplex kinetic assays to determine the activation of p70s6k in cell clones and non-transfected parental Rat-1 fibroblasts .
Analgesic Effect Assessment
DADLE is utilized to assess the analgesic effects of compounds like WIN55,212-2 in mice .
Hibernation Induction
DADLE can induce hibernation in ground squirrels during the summer, a period when they do not normally hibernate .
Organ Preservation
In multiorgan block preparations, DADLE can prolong the survival time of organs such as the heart, lung, liver, spleen, and kidney, up to 46 hours. It also aids in the development of myocardial tolerance to ischemia .
Central Nervous System Protection
DADLE might have a tissue-protective role in the central nervous system. It can prevent and reverse methamphetamine (METH)-induced damage to dopaminergic terminals in the brain and prevent naltrexone-sensitive PC12 cell apoptosis in serum deprivation conditions, suggesting its essential role in the survival of neurons and organs .
Receptor Binding and Selectivity
DADLE is used to study the binding affinities of peptides to δORs and µ-opioid receptors (µORs) . It is also used to assess the potency of peptides in inhibiting cAMP signaling and recruiting β-arrestin 2 . DADLE has been shown to recruit β-arrestin 2 more efficaciously than Leu5-enkephalin at both δOR and µOR .
Cardiac and Cerebral Ischemia Studies
DADLE and its analogs are employed in studies related to cardiac and cerebral ischemia . Researchers have found that certain substitutions at the Phe4 position of Leu5-enkephalin can improve the affinity, potency, δOR selectivity, and stability of this endogenous opioid .
Mechanism of Action
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate exerts its effects by binding to delta-opioid receptors in the nervous system. This interaction activates intracellular signaling pathways that modulate pain perception and emotional responses. Key molecular targets include:
Delta-Opioid Receptors: Primary binding site for the compound.
Intracellular Signaling Pathways: Involvement of pathways such as AMPK/SIRT1/p38, which regulate cellular responses to the compound.
Comparison with Similar Compounds
Table 1: Comparative Receptor Affinity and Functional Effects
Stability and Formulation
- DADLE: Substitution of D-Ala2 and D-Leu5 confers resistance to peptidase degradation, allowing systemic administration . Buccal permeation studies using glyceryl monooleate formulations demonstrate enhanced delivery .
- Leu-enkephalin: Endogenous peptide with minimal stability; inactive in oral administration .
Species and Tissue-Specific Responses
- DADLE shows marked species differences. For example, its δOR affinity in guinea-pig brain homogenates is comparable to [D-Ala2,Ser(OBz)⁵]-Enkephalin, but the latter exhibits 10,000-fold higher potency in mouse vas deferens .
Limitations and Considerations
Biological Activity
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate, commonly referred to as DADLE, is a synthetic peptide that exhibits significant biological activity primarily as a delta-opioid receptor (DOPR) agonist. This compound has garnered attention for its potential therapeutic applications in pain management, neuroprotection, and various other physiological processes.
- Molecular Formula : C₃₅H₅₁N₉O₈
- Molecular Weight : Approximately 683.7 g/mol
- Structure : DADLE is characterized by the incorporation of D-alanine and D-leucine at specific positions, enhancing its stability and biological activity compared to natural enkephalins.
DADLE acts primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors involved in various physiological responses including pain modulation and neuroprotection. Upon binding to DOPR, DADLE initiates several intracellular signaling cascades:
- Activation of AMPK : This pathway promotes autophagy and cell survival under stress conditions.
- Reduction of Apoptosis : DADLE has been shown to reduce cell death induced by harmful agents such as gentamicin, indicating its nephroprotective properties.
- Anti-inflammatory Effects : The compound exhibits properties that may mitigate inflammation, further supporting its therapeutic potential.
Biological Activity and Research Findings
Research has indicated that DADLE not only activates DOPR but also influences downstream signaling pathways that are crucial for cell survival. Below is a summary of key findings from various studies:
Case Studies
-
Neuroprotective Effects :
- In animal models of ischemic injury, DADLE administration led to improved outcomes by enhancing neuronal survival rates through the activation of protective signaling pathways.
-
Nephroprotective Effects :
- A study highlighted that DADLE mitigated gentamicin-induced nephrotoxicity by reducing apoptosis and promoting cell viability in renal tissues.
Comparative Analysis with Similar Compounds
DADLE's unique structure and biological activity can be contrasted with other opioid peptides:
| Compound Name | Structure Type | Opioid Receptor Affinity | Unique Features |
|---|---|---|---|
| [D-Pen2,D-Pen5]-Enkephalin | Synthetic Peptide | Delta-opioid receptor | Higher selectivity towards delta receptors |
| Dynorphin A | Endogenous Peptide | Kappa-opioid receptor | Involved in pain modulation and stress responses |
| (D-Ala2)-Leu-Enkephalin-Arg | Synthetic Peptide | Delta-opioid receptor | Cytoprotective properties against toxins |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying the neuroprotective effects of (D-Ala²,D-Leu⁵)-Enkephalin (DADLE)?
- Answer : DADLE’s neuroprotective effects are best studied using in vitro models like SH-SY5Y neuroblastoma cells or primary rat cortical neurons, where it inhibits hypoxia-induced injury . For in vivo applications, male Wistar rats (200–250 g) and C57BL/6 mice (18–22 g) are common models. Intravenous (5 mg/kg) or intraperitoneal (5 mg/kg) administration 15 minutes before ischemia-reperfusion (I-R) injury is effective for assessing hepatoprotection and serum transaminase (GPT/AST) reduction .
Q. How can researchers ensure the purity of (D-Ala²,D-Leu⁵)-Enkephalin Trifluoroacetate in peptide synthesis?
- Answer : Residual trifluoroacetic acid (TFA) from synthesis must be quantified using validated methods such as HPLC or ion chromatography, adhering to pharmacopeial standards (NMT 0.25% TFA) . Storage at -20°C in airtight containers prevents degradation, as recommended for peptide stability .
Q. What methodological considerations are critical for distinguishing δ-opioid receptor (δOR) vs. μ-opioid receptor (μOR) activation by DADLE?
- Answer : Use receptor-selective antagonists (e.g., naltrindole for δOR, CTAP for μOR) in competitive binding assays. DADLE exhibits partial μOR cross-reactivity, which can confound results; radioligand displacement studies in rat brain homogenates reveal its 6:4 δOR:μOR selectivity .
Advanced Research Questions
Q. How should researchers address contradictory data on DADLE’s efficacy in different cell types (e.g., hepatocytes vs. endothelial cells)?
- Answer : Contradictions arise from cell-specific receptor expression and downstream signaling. For example, DADLE reduces MDA (malondialdehyde) in hepatocytes via δOR-mediated antioxidant pathways but lacks efficacy in rat liver sinusoidal endothelial cells due to absent receptor coupling . Validate receptor density via qPCR or flow cytometry before experimentation.
Q. What advanced techniques optimize DADLE delivery for central nervous system (CNS) studies?
- Answer : Buccal permeation using glyceryl monooleate cubic phases enhances bioavailability, as demonstrated by LC-MS/MS quantification in rat brain tissue . Alternatively, bioorthogonal labeling with cyclopentadiene conjugates enables real-time tracking of DADLE transport in neurons .
Q. What mechanisms underlie DADLE’s long-term neuroprotection against sodium azide (NaN₃)-induced injury?
- Answer : Prolonged DADLE exposure activates δOR-linked PI3K/Akt and ERK pathways, mitigating mitochondrial dysfunction. Transcriptional recovery in SH-SY5Y cells after 72-hour washout confirms reversible, non-cytotoxic modulation .
Q. How can species differences in DADLE’s receptor selectivity impact translational research?
- Answer : Guinea pig brain homogenates show higher δOR affinity (84% δOR binding) compared to rats (64%), highlighting species-specific receptor conformations. Cross-validate findings using human-derived neuronal models or transgenic animals .
Data Analysis and Technical Challenges
Q. What analytical methods are recommended for quantifying DADLE in biological matrices?
- Answer : LC-MS/MS with isotopically labeled internal standards provides high sensitivity (LOD < 1 ng/mL). For brain tissue, homogenize in acidic methanol to stabilize peptides, followed by solid-phase extraction .
Q. How do TFA counterions influence DADLE’s bioactivity and experimental reproducibility?
- Answer : TFA can alter peptide solubility and receptor binding kinetics. Dialyze against acetic acid (0.1%) to replace TFA, ensuring consistent bioactivity across assays .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
